1-Amino-3-hydroxycyclobutane-1-carboxylic acid

Description

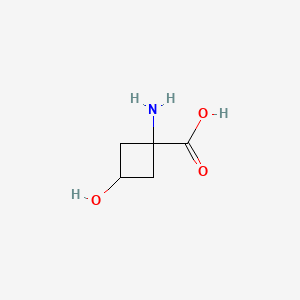

1-Amino-3-hydroxycyclobutane-1-carboxylic acid (CAS: 1246809-40-4) is a cyclobutane-derived non-proteinogenic amino acid with the molecular formula C₅H₉NO₃ and a molecular weight of 131.13 g/mol . It is characterized by a cyclobutane ring substituted with an amino (-NH₂) group at position 1 and a hydroxyl (-OH) group at position 2. This compound is primarily used in biochemical research, with stock solutions prepared in solvents like DMSO or water and stored at -80°C or -20°C .

Propriétés

IUPAC Name |

1-amino-3-hydroxycyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(8)9)1-3(7)2-5/h3,7H,1-2,6H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEQBVNDAVKXWBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid can be achieved through several methodsThe reaction conditions typically involve the use of strong bases and nucleophiles to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as amides, esters, and alcohols, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Positron Emission Tomography (PET)

The primary application of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid is in the development of radiopharmaceuticals for PET imaging. The compound serves as a precursor for radiolabeled amino acids, which are utilized to visualize tumors and assess their metabolic activity.

Key Studies:

- A study involving anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid (commonly known as anti-[18F]FACBC) demonstrated high sensitivity (89%) and specificity (67%) in detecting recurrent prostate carcinoma. The accuracy of this imaging agent was reported at 83% across a cohort of patients, highlighting its effectiveness in clinical settings .

Detection of Tumors

The compound has been investigated for its ability to target L-type amino acid transporters, which are overexpressed in many tumors. This characteristic allows for enhanced imaging contrast between cancerous tissues and normal tissues.

Case Study:

A clinical trial involving 82 human subjects showed intense uptake of 11C-ACBC in various tumors, including brain and bronchogenic cancers, while demonstrating lower uptake in benign conditions .

Radiopharmaceutical Development

The synthesis of derivatives such as [18F]-l-amino-3-fluorocyclobutanecarboxylic acid involves complex chemical processes that enhance the compound's utility in imaging applications. These processes include the introduction of protective groups and subsequent deprotection steps to yield the final radiopharmaceutical .

Table 1: Synthesis Overview of Radiopharmaceuticals

| Step | Description |

|---|---|

| 1 | Synthesis of protected amino acid derivatives |

| 2 | Radiolabeling with fluorine-18 |

| 3 | Deprotection to yield active imaging agents |

Antitumor Properties

Research indicates that this compound exhibits low toxicity and may inhibit tumor growth through mechanisms involving NMDA receptor antagonism . This property positions it as a candidate for therapeutic applications alongside diagnostic uses.

Case Study:

In vitro studies have shown that cyclobutane derivatives enter gliosarcoma cells via L-type transport mechanisms, suggesting potential roles in both diagnosis and treatment .

Mécanisme D'action

The mechanism of action of 1-Amino-3-hydroxycyclobutane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional attributes of 1-amino-3-hydroxycyclobutane-1-carboxylic acid with related cyclobutane and cyclopropane derivatives:

Pharmacological and Biochemical Comparisons

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

- Structure : Lacks the hydroxyl group at position 3 compared to the target compound.

- Applications: ACBC is a tumor-seeking agent due to preferential uptake in malignant tissues.

- Key Difference : The absence of the hydroxyl group in ACBC may enhance blood-brain barrier penetration, making it more suitable for neuroimaging compared to the hydroxylated derivative .

[¹⁸F]FACBC

- Structure : Fluorine substitution at position 3 instead of hydroxyl.

- Applications : [¹⁸F]FACBC, a fluorinated analog of ACBC, demonstrates superior tumor-to-brain contrast ratios (up to 6.61 at 60 minutes post-injection in rat gliomas) and is used clinically for brain tumor PET imaging . Its synthesis involves a two-step Bücherer-Strecker method with a 55% chemical yield .

- Key Difference: Fluorination improves metabolic stability and imaging resolution compared to non-fluorinated analogs .

1-Amino-3-(benzyloxy)cyclobutanecarboxylic Acid Hydrochloride

- Structure : Benzyl ether substitution at position 3.

- Applications: This derivative is used in pharmaceutical intermediate synthesis.

- Key Difference : The benzyloxy group introduces steric hindrance, which may limit enzymatic degradation but complicate formulation .

1-Aminocyclopropane-1-carboxylic Acid (ACC)

- Structure : Cyclopropane ring instead of cyclobutane.

- Applications : ACC is a precursor to ethylene in plants, regulating fruit ripening and stress responses . Unlike cyclobutane derivatives, ACC is metabolized into ethylene via ACC oxidase .

- Key Difference : The smaller cyclopropane ring increases ring strain, influencing reactivity and biological function .

Research Findings and Clinical Relevance

Metabolic Stability

- ACBC exhibits low excretion (3.6% in 2 hours) and rapid tissue distribution, whereas [¹⁸F]FACBC shows prolonged tumor retention due to fluorine’s metabolic stability .

Activité Biologique

1-Amino-3-hydroxycyclobutane-1-carboxylic acid (often referred to as 1-AHCA) is a cyclic amino acid that has garnered attention for its potential biological activities, particularly in pharmacology and metabolic pathways. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

1-AHCA is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and biological interactions. The compound has the following structural formula:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 145.16 g/mol

The presence of an amino group, a hydroxyl group, and a carboxylic acid group allows 1-AHCA to participate in various biochemical reactions, influencing its biological activity.

Interaction with Biological Targets

1-AHCA can interact with various biological molecules, including enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds, which may enhance binding affinity and specificity towards these targets. This interaction is crucial for its role in metabolic pathways and as a potential therapeutic agent.

Modulation of Metabolic Pathways

Due to its structural similarity to other amino acids, 1-AHCA may influence metabolic pathways. It has been suggested that it could serve as a precursor for the synthesis of bioactive metabolites, impacting physiological processes such as protein synthesis and neurotransmitter production.

Applications in Research

1-AHCA has diverse applications in scientific research:

- Pharmacology : Its potential as a therapeutic agent is being explored, especially in cancer treatment. For instance, analogs of 1-AHCA have been used in positron emission tomography (PET) imaging for prostate cancer detection, demonstrating the compound's relevance in oncology .

- Biochemistry : The compound serves as a probe to study enzyme mechanisms and protein-ligand interactions, aiding in the understanding of complex biochemical pathways.

Prostate Cancer Imaging

One notable study investigated the use of a radiolabeled analog of 1-AHCA (anti-3-[^18F]FACBC) in patients with prostate carcinoma. The study aimed to correlate the uptake of the radiotracer with histological findings post-surgery. The results indicated that higher uptake correlated with aggressive tumor characteristics, such as higher Gleason scores. Specifically, the sensitivity and specificity of the imaging were reported at 81.3% and 50%, respectively .

| Parameter | Value |

|---|---|

| Sensitivity | 81.3% |

| Specificity | 50.0% |

| Positive Predictive Value | 76.5% |

| Negative Predictive Value | 57.1% |

This study highlights the potential of 1-AHCA derivatives as effective imaging agents in cancer diagnostics.

Neuroprotective Effects

Research has also suggested that compounds structurally related to 1-AHCA may exhibit neuroprotective properties. For example, studies on similar cyclic amino acids have indicated their potential role in protecting neuronal cells from oxidative stress. While direct evidence for 1-AHCA's neuroprotective effects is limited, its structural analogs provide a promising avenue for further investigation.

Q & A

Q. What are the recommended synthetic routes for 1-Amino-3-hydroxycyclobutane-1-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, starting with cyclobutane derivatives. Key steps include:

- Cyclobutane ring formation : Use [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core.

- Functionalization : Introduce the amino and hydroxyl groups via nucleophilic substitution or catalytic hydrogenation. For example, ethyl 1-amino-3-[(benzyloxy)methyl]cyclobutane-1-carboxylate (a precursor) is synthesized using benzyl-protected intermediates to prevent undesired side reactions .

- Deprotection : Remove protecting groups (e.g., benzyl ethers) under mild acidic or hydrogenolytic conditions to yield the final product.

Optimization requires monitoring reaction progress with TLC or HPLC and adjusting parameters (temperature, catalyst loading) to minimize byproducts.

Q. How should researchers characterize the structural purity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm stereochemistry and functional groups (e.g., hydroxyl, amino) via H, C, and 2D-COSY spectra.

- Mass Spectrometry (MS) : Validate molecular weight using high-resolution MS (HRMS) or LC-MS.

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

- HPLC-Purity Analysis : Employ reverse-phase chromatography with UV detection (λ = 210–254 nm) to ensure >98% purity .

Q. What are the solubility properties and recommended storage conditions for this compound?

- Methodological Answer :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Aqueous solubility is pH-dependent; adjust with buffered solutions (pH 6–8) .

- Storage : Aliquot and store at -80°C in sealed vials under nitrogen to prevent hydrolysis or oxidation. For short-term use, -20°C is acceptable for ≤1 month .

- Stability Assessment : Perform accelerated degradation studies (40°C/75% RH) and analyze via HPLC to determine shelf-life .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what experimental models are suitable for studying its activity?

- Methodological Answer :

- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to enzymes (e.g., aminotransferases) or receptors.

- Cell-Based Assays : Test cytotoxicity and uptake in cancer cell lines (e.g., HeLa, MCF-7) using MTT assays and fluorescent tagging .

- In Vivo Models : Administer in zebrafish or murine models to evaluate pharmacokinetics (oral bioavailability, half-life) and metabolite profiling via LC-MS/MS .

Q. How can researchers address contradictory data regarding the compound’s stability and reactivity in different solvents?

- Methodological Answer :

- Controlled Replication : Repeat experiments under standardized conditions (solvent purity, inert atmosphere).

- Degradation Analysis : Use GC-MS to identify decomposition products (e.g., carbon oxides from thermal breakdown) .

- Computational Modeling : Perform DFT calculations to predict solvent interactions and reactive intermediates .

Q. What strategies mitigate risks when scaling up synthesis from milligram to gram quantities?

- Methodological Answer :

- Process Chemistry : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclobutane ring formation) to improve heat dissipation .

- Purification : Replace column chromatography with recrystallization or fractional distillation for cost-effective scaling.

- Safety Protocols : Conduct hazard analysis (e.g., DSC for thermal stability) and use explosion-proof equipment when handling reactive intermediates .

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported biological activities of similar cyclobutane derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from PubChem, ChEMBL, and peer-reviewed studies to identify outliers .

- Structural Analog Testing : Synthesize and test analogs (e.g., 1-Aminocyclobutane-1-carboxylic acid) under identical conditions to isolate structure-activity relationships (SAR) .

- Batch Variability Check : Verify compound purity and stereochemistry across studies, as impurities can skew bioactivity results .

Safety and Handling

Q. What are the critical safety precautions for handling this compound, given limited acute toxicity data?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.